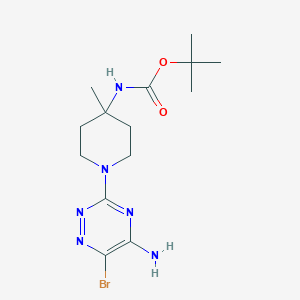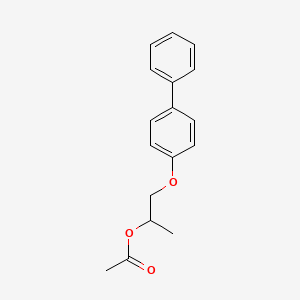
1-(4-Phenylphenoxy)propan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenylphenoxy)propan-2-yl acetate is an organic compound with the molecular formula C17H18O3. It is characterized by the presence of a phenyl group attached to a phenoxy group, which is further connected to a propan-2-yl acetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylphenoxy)propan-2-yl acetate typically involves the reaction of 4-phenylphenol with propylene oxide in the presence of a base, followed by acetylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Phenylphenoxy)propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-(4-Phenylphenoxy)propan-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Phenylphenoxy)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,6-Dimethylphenoxy)propan-2-yl acetate
- 1-(2,4-Dimethylphenoxy)propan-2-yl acetate
- 1-(o-Tolyloxy)propan-2-yl acetate
- 1-(Naphthalen-1-yloxy)propan-2-yl acetate
Uniqueness
1-(4-Phenylphenoxy)propan-2-yl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
5437-02-5 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
1-(4-phenylphenoxy)propan-2-yl acetate |
InChI |
InChI=1S/C17H18O3/c1-13(20-14(2)18)12-19-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |
Clave InChI |
HFBHZHOTVJWLNL-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
![2,2'-Sulfinylbis[4-bromophenol]](/img/structure/B14003760.png)

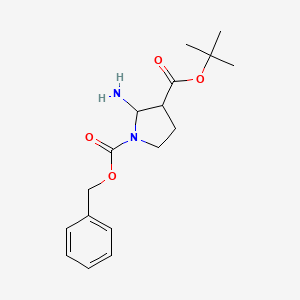
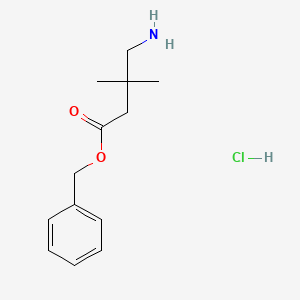
![1,1'-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene]](/img/structure/B14003776.png)
![1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14003782.png)
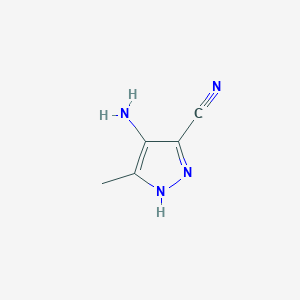
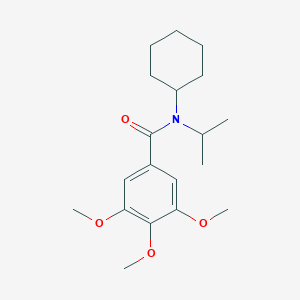
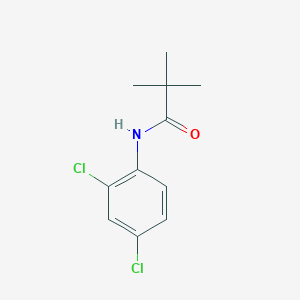
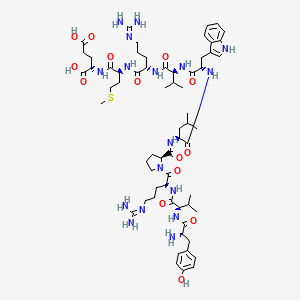
![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)

